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Compound of Interest

Compound Name: 2-(2-Ethylhexyloxy)ethanol

Cat. No.: B3422721 Get Quote

Introduction

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and infrared (IR) spectroscopic data for 2-(2-Ethylhexyloxy)ethanol (CAS No. 1559-

35-9).[1][2][3][4] Designed for researchers, scientists, and professionals in drug development,

this document presents a detailed analysis of the compound's spectral characteristics. While

raw spectral data is available across various databases, this guide synthesizes the information

into a readily comparable format and includes detailed experimental protocols for data

acquisition.

Spectroscopic Data Summary
The following sections provide a summary of the ¹H NMR, ¹³C NMR, and IR spectroscopic data

for 2-(2-Ethylhexyloxy)ethanol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 2-(2-Ethylhexyloxy)ethanol exhibits characteristic signals

corresponding to the various proton environments in the molecule. The chemical shifts (δ) are

reported in parts per million (ppm) relative to tetramethylsilane (TMS).
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~3.70 t, J ≈ 5.0 Hz 2H HO-CH₂-CH₂-O-

~3.52 t, J ≈ 5.0 Hz 2H HO-CH₂-CH₂-O-

~3.40 d, J ≈ 5.5 Hz 2H -O-CH₂-CH(CH₂CH₃)-

~2.50 s 1H -OH

~1.50 m 1H -CH₂-CH(CH₂CH₃)-

~1.25-1.40 m 8H -(CH₂)₄-CH₃

~0.85-0.95 m 6H
-CH(CH₂CH₃)- and -

(CH₂)₄-CH₃

Note: The chemical shift of the hydroxyl proton (-OH) can be variable and may appear as a

broad singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon framework of 2-(2-
Ethylhexyloxy)ethanol.
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Chemical Shift (δ) (ppm) Assignment

~72.5 -O-CH₂-CH-

~70.5 HO-CH₂-CH₂-O-

~61.5 HO-CH₂-CH₂-O-

~41.0 -CH₂-CH(CH₂CH₃)-

~30.5 -CH₂(CH₂)₂CH₃

~29.0 -CH₂CH₂CH₂CH₃

~24.0 -CH(CH₂CH₃)-

~23.0 -CH₂CH₂CH₂CH₃

~14.0 -(CH₂)₄-CH₃

~11.0 -CH(CH₂CH₃)-

Infrared (IR) Spectroscopy
The IR spectrum of 2-(2-Ethylhexyloxy)ethanol shows characteristic absorption bands for its

alcohol and ether functional groups.

Frequency (cm⁻¹) Intensity
Functional Group
Assignment

~3400 Strong, Broad O-H Stretch (Alcohol)

~2950-2850 Strong C-H Stretch (Alkyl)

~1460 Medium C-H Bend (Alkyl)

~1380 Medium C-H Bend (Alkyl)

~1110 Strong
C-O Stretch (Ether and

Alcohol)

Experimental Protocols
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Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of 2-(2-Ethylhexyloxy)ethanol (typically 5-20 mg) is

dissolved in approximately 0.6-0.7 mL of a deuterated solvent, most commonly chloroform-d

(CDCl₃).[5] A trace amount of tetramethylsilane (TMS) is added as an internal standard for

chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR

tube.[5]

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300 or 400 MHz

spectrometer.[5] Standard acquisition parameters include a spectral width of approximately 12-

16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.[5] Data is

typically acquired over 16 to 64 scans to ensure a good signal-to-noise ratio.[5]

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument. Due to

the lower natural abundance of ¹³C, a larger number of scans (typically several hundred to

thousands) is required. Proton decoupling is employed to simplify the spectrum and enhance

the signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample such as 2-(2-Ethylhexyloxy)ethanol, the spectrum

can be obtained using the neat liquid. A single drop of the compound is placed between two

salt plates (typically NaCl or KBr) to create a thin liquid film.[5] Alternatively, an Attenuated Total

Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the

ATR crystal.[6][7]

Data Acquisition: The sample holder (with salt plates or ATR accessory) is placed in the beam

path of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400

cm⁻¹.[5][6] A background spectrum of the empty salt plates or clean ATR crystal is recorded

first and automatically subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

sample like 2-(2-Ethylhexyloxy)ethanol.
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Sample Preparation
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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